molecular formula C22H19F3N2O2 B2946397 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE CAS No. 1421500-97-1

2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B2946397
CAS No.: 1421500-97-1
M. Wt: 400.401
InChI Key: JFPFEXDROFIMID-UHFFFAOYSA-N
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Description

2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a naphthalene moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(naphthalene-1-carbonyl)piperidine. This intermediate is subsequently reacted with 2-hydroxy-5-(trifluoromethyl)pyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(METHYL)PYRIDINE
  • 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(CHLORO)PYRIDINE
  • 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(BROMO)PYRIDINE

Uniqueness

The presence of the trifluoromethyl group in 2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

naphthalen-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)16-8-9-20(26-14-16)29-17-10-12-27(13-11-17)21(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,14,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPFEXDROFIMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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